![molecular formula C5H2ClN3O2S B1347130 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 23576-89-8](/img/structure/B1347130.png)

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

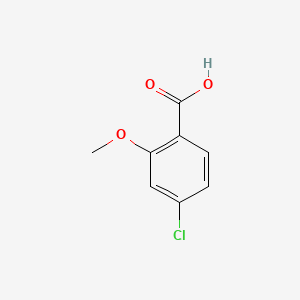

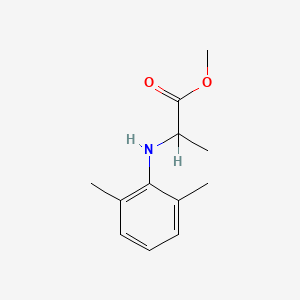

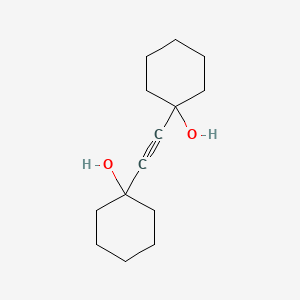

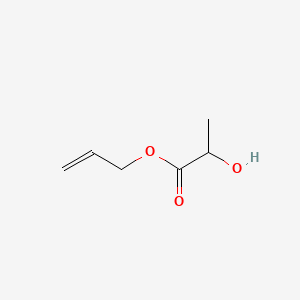

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C5H2ClN3O2S and a molecular weight of 203.611. It is a solid substance with a melting point between 192 - 193°C1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.Molecular Structure Analysis

The InChI code for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is 1S/C5H2ClN3O2S/c6-3-4 (9 (10)11)8-1-2-12-5 (8)7-3/h1-2H1. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.Physical And Chemical Properties Analysis

As mentioned earlier, 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a solid substance with a melting point between 192 - 193°C1. Its molecular weight is 203.611.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole-based Schiff base compounds, which may include “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole”, have been found to have significant antibacterial and antioxidant activities . They have the ability to modulate the activity of many enzymes involved in metabolism .

- Methods of Application : Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize these compounds . The compounds were then tested for their activities towards Gram-negative E. coli and Gram-positive S. aureus .

- Results : Among the synthesized compounds, some showed good activities towards E. coli and S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .

Various Biological Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Antitumor and Cytotoxic Activity

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Thiazole derivatives, including potentially “6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole”, have been found to have antitumor and cytotoxic activities .

- Methods of Application : A series of thiazole derivatives were synthesized and their cytotoxicity activity was tested on three human tumor cell lines .

- Results : Some of the synthesized compounds demonstrated potent effects on a prostate cancer .

Safety And Hazards

The safety information available indicates that 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole may be harmful if swallowed or inhaled, and may cause skin and eye irritation1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling1.

Zukünftige Richtungen

I couldn’t find specific information on the future directions of research or applications for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Eigenschaften

IUPAC Name |

6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLASBESFPINWKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306657 |

Source

|

| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

CAS RN |

23576-89-8 |

Source

|

| Record name | 23576-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.